

N-cyclopentyl-1H-pyrazol-4-amine IUPAC name

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Compound of Interest

Compound Name: *N-cyclopentyl-1H-pyrazol-4-amine*

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An In-depth Technical Guide on **N-cyclopentyl-1H-pyrazol-4-amine** and its Derivatives for Researchers and Drug Development Professionals

Introduction

N-cyclopentyl-1H-pyrazol-4-amine, with the confirmed IUPAC name **N-cyclopentyl-1H-pyrazol-4-amine**, is a heterocyclic amine belonging to the pyrazole class of compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols associated with **N-cyclopentyl-1H-pyrazol-4-amine** and its structurally related analogs, which have been more extensively studied. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

The fundamental structure of **N-cyclopentyl-1H-pyrazol-4-amine** consists of a pyrazole ring substituted with a cyclopentyl group at the N1 position and an amine group at the C4 position.

Property	Value	Reference
IUPAC Name	N-cyclopentyl-1H-pyrazol-4-amine	[1]
Molecular Formula	C8H13N3	[1]
Monoisotopic Mass	151.11095 Da	[1]
SMILES	<chem>C1CCC(C1)NC2=CN=C2</chem>	[1]
InChI	InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10)	[1]

Synthesis of N-Substituted Pyrazoles

While a specific synthetic protocol for **N-cyclopentyl-1H-pyrazol-4-amine** is not readily available in the cited literature, general methods for the preparation of N-substituted pyrazoles can be adapted. A common and direct approach involves the reaction of primary amines with a diketone and an electrophilic amination reagent.

General Experimental Protocol for N-Substituted Pyrazole Synthesis

A direct synthesis of N-substituted pyrazoles from primary amines has been reported, which can be adapted for **N-cyclopentyl-1H-pyrazol-4-amine**.^[4]

Materials:

- Primary amine (e.g., cyclopentylamine)
- 1,3-diketone (e.g., 2,4-pentanedione)
- Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)
- Solvent (e.g., Dimethylformamide - DMF)

Procedure:

- To a solution of the primary amine (1.00 mmol) and the 1,3-diketone (1.10 mmol) in DMF (5.0 mL), add the electrophilic amination reagent (1.50 mmol).
- Heat the reaction mixture at 80-85 °C for 1.5 hours.
- After cooling to room temperature, the reaction mixture is worked up. This typically involves extraction with an organic solvent and purification by column chromatography on silica gel.

Biological Activities of Structurally Related Pyrazole Derivatives

Due to the limited specific biological data for **N-cyclopentyl-1H-pyrazol-4-amine**, this section focuses on the activities of structurally related N-substituted pyrazole amines that have been investigated as potential therapeutic agents.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

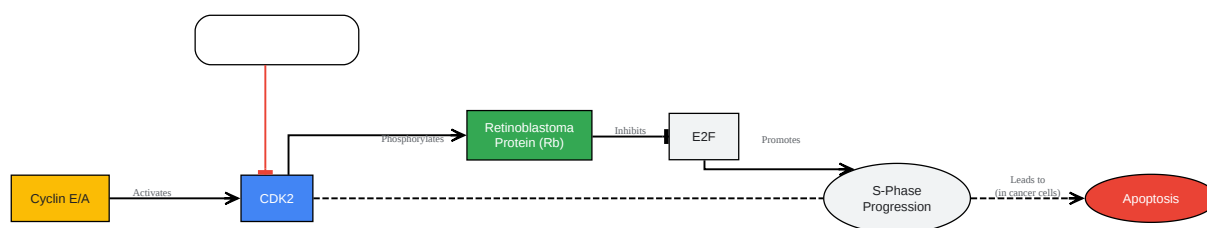
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent and selective inhibitors of CDK2, a key regulator of the cell cycle and a target for cancer therapy.^[5]^[6]

Quantitative Data for a Representative CDK2 Inhibitor (Compound 15):^[5]^[6]

Parameter	Value
Target	CDK2
Inhibitory Constant (K _i)	0.005 μM
Antiproliferative Activity (GI ₅₀)	0.127-0.560 μM (across 13 cancer cell lines)

Signaling Pathway:

The inhibition of CDK2 by these compounds leads to a reduction in the phosphorylation of the retinoblastoma protein (Rb), causing cell cycle arrest at the S and G2/M phases and ultimately inducing apoptosis in cancer cells.



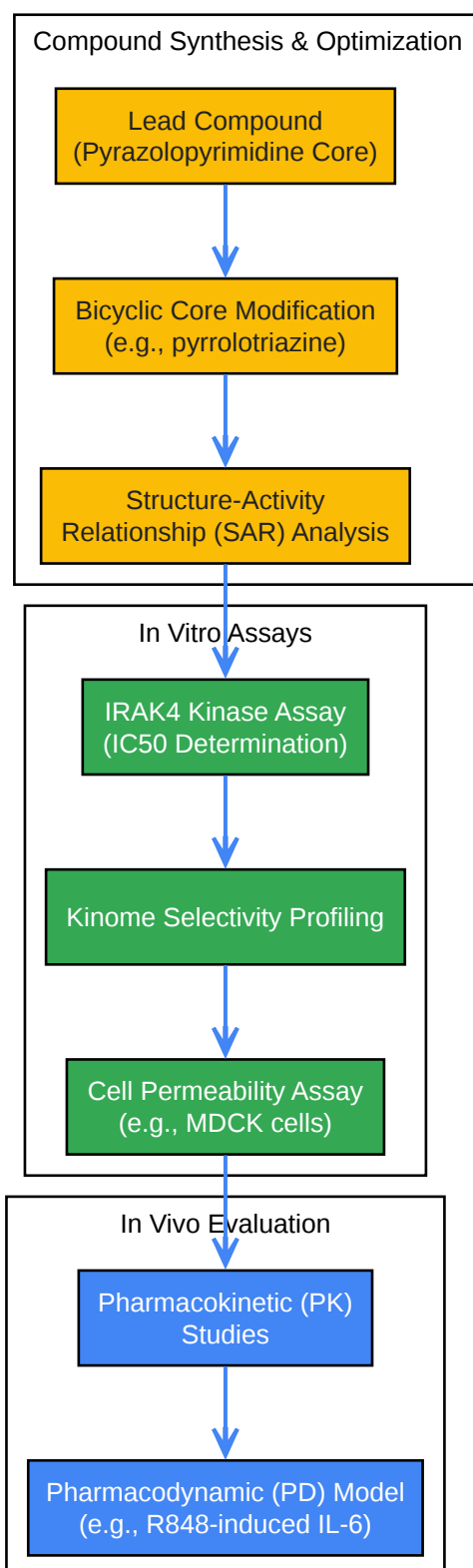
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CDK2 Inhibition Pathway by Pyrazole Derivatives.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

N-(1H-pyrazol-4-yl)carboxamide derivatives have been developed as inhibitors of IRAK4, a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), making it a target for inflammatory diseases.[7][8]

Experimental Workflow for IRAK4 Inhibitor Screening:



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References

- 1. PubChemLite - N-cyclopentyl-1h-pyrazol-4-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
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